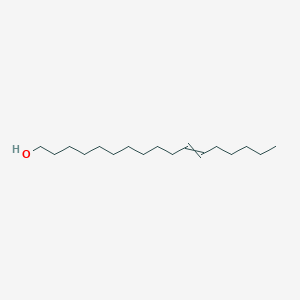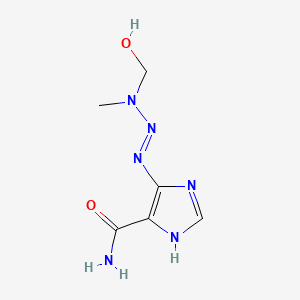![molecular formula C23H31N5O6Si B14451900 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-44-0](/img/structure/B14451900.png)
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. It is a guanosine molecule that has been chemically altered by the addition of a benzoyl group at the nitrogen atom and a tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position. These modifications are often used in synthetic chemistry to protect reactive groups during chemical reactions, making the compound a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of guanosine is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Benzoylation of the Nitrogen Atom: The nitrogen atom of the guanosine is then benzoylated by reacting it with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine involves the protection of reactive groups during chemical reactions. The tert-butyl(dimethyl)silyl group protects the 3’-hydroxyl group from nucleophilic attack, while the benzoyl group protects the nitrogen atom from electrophilic attack. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine: Similar structure but with the silyl group at the 2’-hydroxyl position.
N-Benzoyl-3’-O-[trimethylsilyl]guanosine: Similar structure but with a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group.
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to the specific positioning of the protective groups, which provides enhanced stability and selectivity in chemical reactions compared to other similar compounds .
Eigenschaften
CAS-Nummer |
72409-44-0 |
|---|---|
Molekularformel |
C23H31N5O6Si |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI-Schlüssel |
BXIMKBLGWFFOCA-VGKBRBPRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


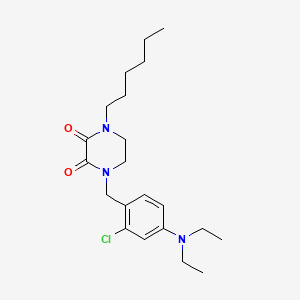
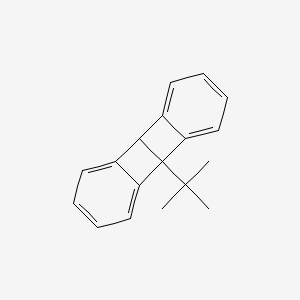

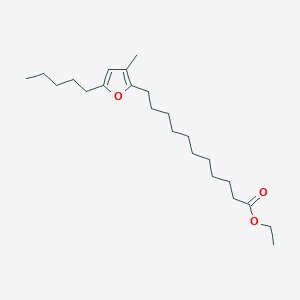
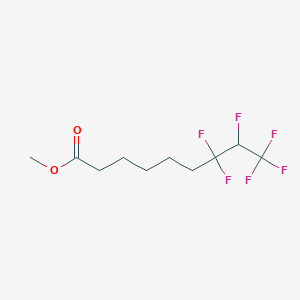

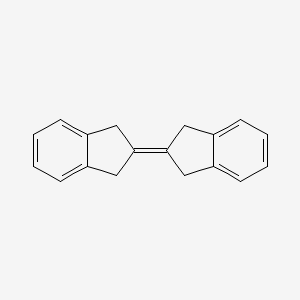
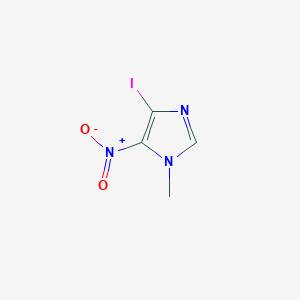
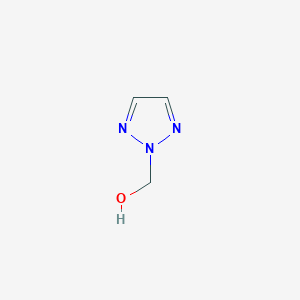


![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
